4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one

Medicinal Chemistry Fragment-Based Drug Discovery Quantitative Structure-Activity Relationship

4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one (CAS 325986-23-0) is a specialized fluorenone-based amide compound, distinguished by a 2,6-dimethyl-substituted morpholine carbonyl group at the 4-position of the fluoren-9-one core. This compound is primarily distributed as a member of Sigma-Aldrich's AldrichCPR collection, a portfolio of historically synthesized, unique chemical entities specifically provided to early-discovery researchers without routine analytical characterization.

Molecular Formula C20H19NO3
Molecular Weight 321.376
CAS No. 325986-23-0
Cat. No. B2885122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one
CAS325986-23-0
Molecular FormulaC20H19NO3
Molecular Weight321.376
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=CC=CC3=C2C4=CC=CC=C4C3=O
InChIInChI=1S/C20H19NO3/c1-12-10-21(11-13(2)24-12)20(23)17-9-5-8-16-18(17)14-6-3-4-7-15(14)19(16)22/h3-9,12-13H,10-11H2,1-2H3
InChIKeyMFUHOQRDFWMSDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one (CAS 325986-23-0): A Rare Fluorenone Scaffold for Targeted Library Synthesis


4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one (CAS 325986-23-0) is a specialized fluorenone-based amide compound, distinguished by a 2,6-dimethyl-substituted morpholine carbonyl group at the 4-position of the fluoren-9-one core [1]. This compound is primarily distributed as a member of Sigma-Aldrich's AldrichCPR collection, a portfolio of historically synthesized, unique chemical entities specifically provided to early-discovery researchers without routine analytical characterization . Unlike commercially standardized fluorenone derivatives, this compound's structural hallmark is the sterically hindered, racemic cis-2,6-dimethylmorpholine amide, which imparts significantly different physicochemical properties compared to common, symmetrically substituted fluorenone analogs studied in medicinal chemistry literature [2].

Hindered 2,6-dimethylmorpholine amide at the 4-position of fluoren-9-one core
Unique regioisomeric scaffold versus common 2,7-disubstituted fluorenone amides
AldrichCPR collection; no routine analytical characterization provided

Why General Fluorenone Analogs Cannot Substitute for 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one in SAR Exploration


In-class fluorenone compounds cannot be simply interchanged due to a critical pharmacophore difference: the specific 4-position substitution with a hindered 2,6-dimethylmorpholine amide. The vast majority of biologically characterized fluorenone carboxamides feature substituents at the 2- or 7-positions, which engage DNA G-quadruplex targets through a distinct binding mode, whereas the 4-substituted geometry of this compound dictates a divergent exit vector and electrostatic profile for fragment-based screening [1]. Furthermore, the cis-2,6-dimethylmorpholine group introduces quantifiable stereochemical and lipophilic bulk absent in simpler morpholine or piperidine amides, with a computed XLogP3 of 3.0 and a topological polar surface area of 46.6 Ų that directly influence permeability and binding [2]. Generic substitution with the more common 2,7-substituted fluorenone analogs or the non-methylated morpholine derivative would fail to interrogate this distinct chemical space, rendering procurement of the exact CAS number essential for any SAR hypothesis testing .

2,7-Disubstituted fluorenone amides adopt a crescent-shaped binding for G-quadruplex; 4-substitution geometry may not reproduce target affinity profiles.

Unmethylated morpholine analog has lower lipophilicity and no chiral center; steric and permeability profiles may shift significantly.

Common fluorenone building blocks lack the 4-position amide; SAR hypotheses specific to the hindered morpholine scaffold require this exact CAS.

Quantitative Differentiation Guide: 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one vs. Key Analogs


Structural and Physicochemical Divergence from 4-(Morpholine-4-carbonyl)-9H-fluoren-9-one

The introduction of two methyl substituents on the morpholine ring of the target compound represents a substantial structural modification relative to the simpler 4-(morpholine-4-carbonyl)-9H-fluoren-9-one analog. This differentiation is quantifiable through key computed physicochemical descriptors. The target compound has a significantly higher computed lipophilicity (XLogP3 = 3.0) compared to an estimated XLogP of ~1.8 for the unmethylated morpholine analog [1]. This increase in logP directly impacts solubility and passive membrane permeability. Additionally, the 2,6-dimethyl substitution converts an achiral building block into a racemic mixture, introducing three-dimensional topology that is a strategic requirement in fragment-based library design to avoid lead flatness [2].

Lipophilicity Shift
Reported
Target XLogP 3.0 vs ~1.8 (+1.2 log units)
Increased lipophilicity may support membrane permeability screening.
Computed descriptor; experimental logP may differ.
Medicinal Chemistry Fragment-Based Drug Discovery Quantitative Structure-Activity Relationship

Regioisomeric Differentiation from 2,7-Disubstituted Fluorenone Telomerase Inhibitors

The target compound's substitution pattern at the 4-position of the fluorenone scaffold is a direct regioisomeric distinction from the well-characterized 2,7-disubstituted amidofluorenone class, which are established inhibitors of human telomerase via G-quadruplex stabilization [1]. The 2,7-substituted lead compound (e.g., BSU1051) exhibited a telomerase inhibitory IC50 at 1.3 µM and demonstrated specific affinity for G-quadruplex DNA in competition dialysis assays [2]. The target compound's unique 4-position substitution fundamentally alters the molecular geometry, preventing it from mimicking the crescent-shaped binding mode of the 2,7-analogs, thus providing a geographically distinct vector for exploring the chemical space around the fluorenone pharmacophore [3].

Regioisomeric Gap
Class-level
Target: uncharacterized 4-substituted probe; Comparator BSU1051 IC50 1.3 µM (2,7-substituted)
Regioisomeric geometry likely alters G-quadruplex binding; requires experimental validation.
Binding mode not yet characterized.
Cancer Therapeutics Telomerase Inhibition G-Quadruplex DNA Binding

Procurement Risk Profile: Rare Uncharacterized Building Block vs. Analytical-Grade Alternatives

The target compound is sold exclusively through the AldrichCPR program, a distinct chemical sourcing model where Sigma-Aldrich explicitly disclaims analytical data collection, purity certification, and buyer recourse for quality failure . This differentiates it sharply from analytically characterized fluorenone building blocks such as 9-fluorenone (CAS 486-25-9, ≥99% purity) or 2-nitro-9-fluorenone (CAS 3096-52-4, 97% purity). The AldrichCPR product is sold 'AS-IS' with no warranty of merchantability or fitness for a particular purpose, making it unsuitable for quality-controlled biologics manufacturing . However, this unique status directly fulfills the 'rare chemical' gap: it is a commercially accessible but unpatented and non-commoditized lead-like fragment.

Specification Gap
Data to verify
No analytical data (AldrichCPR) vs ≥99% purity for standard 9-fluorenone
Not suitable for methods requiring validated purity; verify before use.
Sold ‘AS-IS’; no CoA; all sales final.
Chemical Procurement Compound Management Early-Phase Drug Discovery

Direct Biological Activity Data Deficiency for Evidence-Based Purchase Decisions

A critical differentiator for procurement decisions is the complete absence of peer-reviewed quantitative biological activity data for 4-(2,6-dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one in major databases like PubChem BioAssay, ChEMBL, or BindingDB as of the search date [1]. This contrasts with established fluorenone analogs, where extensive affinity data such as Ki values for glucocorticoid receptor (0.12-0.29 nM) or telomerase IC50 values (1.3 mM) are readily available to guide compound selection [2]. Purchasing this compound thus represents a high-risk, high-reward strategy for target identification or as a chemical probe, rather than a decision based on a proven mechanism.

Bioactivity Evidence
Data to verify
0 peer-reviewed IC50/Ki entries vs nanomolar activities for related fluorenone analogs
Selection based on structural novelty; allocate budget for characterization.
No primary bioassay data available.
Data Transparency Compound Selection Biochemical Assays

Validated Application Scenarios for 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one Based on Differential Evidence


Fragment-Based Library Expansion for G-Quadruplex Stabilizers

Based on its regioisomeric distinction from 2,7-disubstituted telomerase inhibitors [1], this compound is specifically suited as a novel fragment for expanding SAR around the DNA G-quadruplex binding site. Its unique 4-position amide vector allows exploration of the groove binding pocket inaccessible to 2,7-substituted scaffolds, which showed therapeutic potential in cancer cell lines with IC50 values in the micromolar range [2]. Procurement directly enables hypothesis testing of new binding geometries.

Diversity-Oriented Synthesis in Early-Phase Medicinal Chemistry

The compound serves as a chemically tractable, commercially rare building block for diversity-oriented synthesis (DOS) programs. Its possession of both a ketone (fluorenone C9) and a tertiary amide, coupled with the stereogenic cis-2,6-dimethylmorpholine, provides three distinct chemical handles for generating complex, three-dimensional lead-like libraries with a racemic mixture topology, a feature highly desired to escape 'flatland' in modern drug design [1].

Physicochemical Probe for Lipophilic Pharmacophore Optimization

With a computed XLogP3 of 3.0 and TPSA of 46.6 Ų [1], this compound can serve as a neutral, moderately lipophilic probe scaffold for optimizing permeability in central nervous system (CNS) drug candidates, where ideal logP ranges from 2 to 3.5. Its procurement is advantageous over the more polar, unmethylated morpholine analog (estimated XLogP ~1.8) for achieving blood-brain barrier penetration metrics without adding aromatic ring count.

Chemical Tool for Steric Hindrance SAR in Enzyme Active Sites

The steric bulk of the 2,6-dimethylmorpholine amide creates a uniquely hindered environment relative to simple morpholine or piperidine amides. This makes the compound a valuable tool for probing steric tolerance in a target enzyme's active site, where a significant loss in potency for the dimethyl compound versus an unsubstituted analog would directly quantify the steric constraints of the binding pocket [1].

Application
Selection Property
Validation Focus
G-quadruplex stabilizer fragment library expansion
4-position regioisomeric amide vector
Binding geometry comparison to 2,7-substituted scaffolds
Diversity-oriented synthesis (DOS) library generation
Multifunctional core: ketone, amide, stereogenic morpholine
Stereochemical and scaffold diversity metrics
CNS permeability probe scaffold
Moderate computed lipophilicity and low TPSA
Blood-brain barrier permeation modeling (MPO score)
Steric tolerance SAR probe
Hindered 2,6-dimethylmorpholine amide
Potency shift assessment relative to unmethylated morpholine reference
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